molecular formula C16H14N4O2 B10980217 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B10980217
M. Wt: 294.31 g/mol
InChI Key: KZLSPCYAXOAURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a phthalazinone core, which is known for its biological activity, and a pyridine ring, which is often found in pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step often involves the cyclization of an appropriate hydrazine derivative with a phthalic anhydride or a phthalic acid derivative under acidic or basic conditions to form the phthalazinone core.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the phthalazinone derivative reacts with a pyridine derivative, often under basic conditions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phthalazinone core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the phthalazinone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing the carbonyl oxygen.

    Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The phthalazinone core is known for its biological activity, and the presence of the pyridine ring suggests potential interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The combination of the phthalazinone and pyridine moieties suggests potential activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The phthalazinone core may inhibit enzyme activity by binding to the active site, while the pyridine ring may enhance binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with a phthalazinone core, such as phthalazone and phthalazinone, which are known for their biological activity.

    Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine, which are important in medicinal chemistry.

Uniqueness

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide is unique due to the combination of the phthalazinone and pyridine moieties in a single molecule. This combination enhances its potential biological activity and allows for the exploration of new chemical reactions and applications.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C16H14N4O2/c1-20-16(22)13-7-3-2-6-12(13)14(19-20)9-15(21)18-11-5-4-8-17-10-11/h2-8,10H,9H2,1H3,(H,18,21)

InChI Key

KZLSPCYAXOAURE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.